Diethyltoluamide
Overview
Description
Mechanism of Action
Target of Action
Diethyltoluamide, also known as DEET, is an active ingredient in many insect repellent products . Its primary targets are biting pests such as mosquitoes and ticks . DEET is widely used to repel these pests and protect populations from mosquito-borne illnesses like West Nile Virus, the Zika virus, malaria, and tick-borne illnesses like Lyme disease .
Mode of Action
The most longstanding mechanism proposes that deet blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound, an element in human sweat and breath . This interaction with its targets results in a repelling action that keeps insects from targeting human skin .
Biochemical Pathways
DEET can affect sodium and potassium channels, as well as the octopaminergic pathway . Additionally, DEET can block the Kv2 potassium channel (delayed rectifier type) at micromolar concentrations . These biochemical pathways and their downstream effects contribute to the repelling action of DEET.
Pharmacokinetics
DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and N-ethyl-m-toluamide (ET) . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism .
Result of Action
The molecular and cellular effects of DEET’s action primarily involve its interaction with the olfactory and chemoreceptors of insects . By negatively impacting these receptors, DEET provides protection from mosquitoes and other biting insects . This results in a decrease in the number of insect bites, thereby reducing the risk of transmission of insect-borne diseases .
Action Environment
The action, efficacy, and stability of DEET can be influenced by environmental factors. For instance, DEET has high solubility in several organic solvents, including methanol, ethanol, hexane, acetonitrile, toluene, and methylene chloride . This property can affect the formulation and application of DEET in various products. . Environmental regulations can also impact the use of DEET. For example, Health Canada decided to limit DEET concentration to 30% in the country since 2002 due to an increased long-term risk observed with repeated applications .
Biochemical Analysis
Biochemical Properties
Diethyltoluamide is believed to block the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath
Cellular Effects
It is known that this compound is metabolized in humans by cytochrome P450 enzymes into primary metabolites
Molecular Mechanism
It is proposed that this compound blocks the olfactory receptors of insects, thereby repelling them . The exact binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are areas of active research.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. It is generally considered safe when used at the recommended dosages and routes of administration
Metabolic Pathways
This compound is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyltoluamide can be synthesized through various methods. One common method involves the reaction of meta-toluic acid with thionyl chloride to form meta-toluoyl chloride, which is then reacted with diethylamine to produce this compound . The reaction is typically carried out in the presence of an aqueous caustic solution at elevated temperatures to facilitate the liberation of diethylamine from its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process is optimized to achieve high yields with minimal excess of diethylamine and without the need for organic solvents . The reaction temperatures are carefully controlled to ensure efficient production and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Diethyltoluamide primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with halogens or other electrophiles in the presence of a catalyst.
Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to form meta-toluic acid and diethylamine.
Major Products Formed:
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Reactions: The major products are meta-toluic acid and diethylamine.
Scientific Research Applications
Diethyltoluamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of amide chemistry and substitution reactions.
Comparison with Similar Compounds
Citronella Oil: A natural insect repellent derived from plants, but less effective and shorter-lasting than this compound.
Permethrin: A synthetic insecticide that is often used in combination with this compound for enhanced protection.
Uniqueness of this compound: this compound is unique due to its long history of use, proven efficacy, and versatility in various formulations. It remains one of the most effective insect repellents available, providing long-lasting protection against a wide range of biting pests .
Properties
IUPAC Name |
N,N-diethyl-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXZBCLCQITDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID2021995 | |
Record name | DEET | |
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Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA] | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Record name | DEET | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Flash Point |
311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol | |
Record name | SID56320635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Density |
0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Vapor Density |
6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Vapor Pressure |
1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Mechanism of Action |
The exact mechanism(s) of action by which both (a) insects are repelled by diethyltoluamide (DEET), and (b) humans can be affected deleteriously by exposure to toxic amounts of DEET have not yet been formally elucidated. Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. However, the most longstanding mechanism proposes that the DEET chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath. As a consequence, this proposed mechanism suggests that the blockade of insects' senses for this 1-octen-3-ol blinds and prevents the triggering of their biting and/or feeding instinct on humans and other animals that produce that compound. Nevertheless, this theory has not yet been fully elucidated. Furthermore, recent studies have demonstrated that DEET binds to certain molecular targets like the Anopheles gambiae odorant binding protein 1 (AgamOBP1) with high shape complementarity and the antennae-specific odorant receptor CquiOR136 of the southern house mosquito, Culex quinquefasciatus. In southern house mosquitos with reduced CquiOR136 transcript levels, behavioral tests demonstrated that this phenotype showed demonstrably lower responses/repulsion to DEET. Again, however, such findings require continued research and do not formally elucidate the mechanism of action by which DEET can repel insects. And finally, the mechanism of toxicity in which DEET is capable of eliciting effects of neurotoxicity in humans who have been exposed to toxic levels of the agent is also poorly understood. A recent study proposes that DEET is capable of blocking Na+ and K+ channels in the rat animal model. This ion channel blocking activity of DEET in neurons may subsequently contribute to the kind of neuro-sensory adverse effects like numbness experienced after inadvertent application to the lips or mouth of humans., Recent studies suggest that N, N-diethyl-meta-toluamide (DEET) is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity and pose a risk to humans from its use as an insect repellent. We investigated the mode of action of DEET neurotoxicity in order to define the specific neuronal targets related to its acute toxicity in insects and mammals. Although toxic to mosquitoes (LD50 ca. 1.5 ug/mg), DEET was a poor acetylcholinesterase inhibitor (<10% inhibition), even at a concentration of 10 mM. IC50 values for DEET against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases were 6-12 mM. Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system (EC50: 120 uM), but was over 300-fold less potent than propoxur, a standard anticholinesterase insecticide. Phentolamine, an octopamine receptor antagonist, completely blocked the central neuroexcitation by DEET and octopamine, but was essentially ineffective against hyperexcitation by propoxur and 4-aminopyridine, a potassium channel blocker. DEET was found to illuminate the firefly light organ, a tissue utilizing octopamine as the principal neurotransmitter. Additionally, DEET was shown to increase internal free calcium via the octopamine receptors of Sf21 cells, an effect blocked by phentolamine. DEET also blocked Na(+) and K(+) channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range. These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects, while acetylcholinesterase in both insects and mammals has low (mM) sensitivity to DEET. The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans. | |
Record name | Diethyltoluamide | |
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Color/Form |
Nearly colorless to amberlike liquid | |
CAS No. |
134-62-3 | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Record name | N,N-Diethyl-m-toluamide | |
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Record name | Diethyltoluamide [USP:INN:BAN] | |
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Record name | N,N-diethyl-m-toluamide | |
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Record name | DIETHYLTOLUAMIDE | |
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Melting Point |
-49 °F (pour point) (NTP, 1992) | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.